5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative featuring a 1,2,3-triazole core substituted at the 1-position with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, a carboxamide at position 4, and an amino group at position 4. The SEM group, a silicon-containing protecting moiety, is notable for enhancing solubility and metabolic stability during synthetic processes . The compound’s physicochemical properties—including polarity, lipophilicity, and steric bulk—are influenced by the SEM group, distinguishing it from other triazole derivatives.
Properties
IUPAC Name |
5-amino-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O2Si/c1-17(2,3)5-4-16-6-14-8(10)7(9(11)15)12-13-14/h4-6,10H2,1-3H3,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOONXORXFRUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=N1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach starts with the reaction of an appropriate alkyne and azide under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The subsequent steps involve selective functionalization to introduce the amino group and the trimethylsilyl ether linkage. Precise reaction conditions, such as temperature, solvent, and catalysts, are critical to ensuring high yields and purity.
Industrial Production Methods
While there are no widely reported industrial production methods specific to this compound, scalable methods could involve similar multi-step synthesis using continuous flow reactors to optimize yield and minimize waste. Industrial synthesis would focus on cost-effective reagents, robust catalysts, and efficient separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso compounds.
Reduction: : Reduction reactions can be carried out on the triazole ring or amino group to yield various reduced forms.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at the triazole ring or the trimethylsilyl ether.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids, or manganese dioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, or nucleophiles such as amines and thiols.
Major Products Formed
The oxidation reactions typically yield oxides or nitroso derivatives, while reduction reactions produce amines or dihydrotriazoles. Substitution reactions yield halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its triazole ring makes it a versatile scaffold in drug design and material science.
Biology
Biologically, the compound can interact with various biomolecules, making it useful in studying enzyme functions, protein interactions, and cellular pathways.
Medicine
In medicine, its potential roles include serving as a pharmacophore in drug design for targeting specific enzymes or receptors. Research is ongoing to explore its therapeutic benefits.
Industry
Industrially, the compound can be employed in the development of new materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level. Its triazole ring can engage in hydrogen bonding and van der Waals interactions with target molecules, while the amino and trimethylsilyl groups can modulate its reactivity and binding affinity. The pathways involved are specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide with structurally analogous triazole derivatives, focusing on substituents, molecular properties, and functional implications:
Key Structural and Functional Insights:
Substituent Impact on Solubility: The SEM group in the target compound introduces a mix of polarity (ethoxy) and hydrophobicity (trimethylsilyl), balancing solubility and membrane penetration .
Metabolic Stability :
- Silicon in the SEM group may reduce enzymatic degradation compared to purely organic substituents (e.g., benzyl or methoxyphenyl) .
- Halogenated analogs (e.g., ) exhibit enhanced metabolic resistance due to electron-withdrawing effects but may face toxicity concerns.
Biological Activity :
- The carbamoylmethyl analog (C₆H₈N₆O₂) has shown efficacy in disrupting bacterial SOS pathways, suggesting the triazole-carboxamide scaffold’s versatility .
- Bulky substituents (e.g., ) are often linked to target-specific interactions, such as enzyme inhibition or receptor binding.
Synthetic Utility :
- The SEM group is widely used as a protecting group in organic synthesis, enabling selective reactivity at other positions of the triazole core .
- Benzyl and aryl variants (e.g., ) are simpler to synthesize but lack the tunable stability of silicon-containing groups.
Research Findings and Implications
- Structural Analysis : Crystallographic studies using programs like SHELXL could elucidate conformational differences between SEM-containing triazoles and analogs. For example, the SEM group’s steric bulk may enforce distinct triazole ring geometries compared to planar aryl substituents.
- SAR Trends : Substituent electronegativity and size at the 1-position correlate with activity in bacterial systems (polar groups) vs. eukaryotic targets (bulky/halogenated groups) .
Biological Activity
5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS No. 1803601-42-4) is a compound of interest due to its potential biological activities, particularly in cancer research and drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOSi
- Molecular Weight : 257.37 g/mol
- LogP : 3.2142
- Polar Surface Area (PSA) : 27.05 Ų
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring and subsequent functionalization to introduce the trimethylsilyl ethoxy group.
Antiproliferative Effects
Recent studies have demonstrated that compounds related to 5-amino-1H-1,2,4-triazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A series of 5-amino-1H-1,2,4-triazoles were synthesized and evaluated for their antiproliferative effects. One compound showed an IC value of 9.4 μM against HeLa cells, indicating its potential as a tubulin polymerization inhibitor .
The mechanism of action for triazole derivatives often involves interaction with tubulin, leading to cell cycle arrest and apoptosis. The following mechanisms have been identified:
- Tubulin Polymerization Inhibition : Compounds like IIa from related studies demonstrated stable interactions in the colchicine-binding site of tubulin.
- Cell Cycle Arrest : Notably, certain derivatives caused G2/M phase arrest in treated cells .
Comparative Analysis
To understand the biological activity of this compound better, it is essential to compare it with other similar compounds:
| Compound Name | IC (μM) | Mechanism of Action |
|---|---|---|
| IIa | 9.4 | Tubulin polymerization inhibition |
| CA-4 | 4 | Induces apoptosis via mitochondrial pathways |
| Compound X | >10 | No significant activity observed |
Study on Anticancer Activity
A study evaluated a library of triazole compounds for their anticancer properties. The results indicated that several derivatives exhibited potent antiproliferative activities and induced apoptosis in cancer cell lines through mitochondrial dysfunction and caspase activation .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the triazole structure significantly affect biological activity. For example, the introduction of different substituents on the aromatic rings can enhance or diminish potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
